Naphthalen-1-yl 4-nitrobenzoate
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Overview
Description
Naphthalen-1-yl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of naphthalen-1-ol with 4-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 4-nitrobenzoate typically involves the esterification reaction between naphthalen-1-ol and 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester linkage can be hydrolyzed to yield naphthalen-1-ol and 4-nitrobenzoic acid.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Naphthalen-1-yl 4-aminobenzoate.
Reduction: Naphthalen-1-ol and 4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Naphthalen-1-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 4-nitrobenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl benzoate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Naphthalen-1-yl 3-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.
Uniqueness
Naphthalen-1-yl 4-nitrobenzoate is unique due to the presence of both the naphthalene and nitrobenzoate moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11NO4 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
naphthalen-1-yl 4-nitrobenzoate |
InChI |
InChI=1S/C17H11NO4/c19-17(13-8-10-14(11-9-13)18(20)21)22-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
PWWPQNHBTPHOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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